![molecular formula C15H25NO2 B12219320 N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B12219320.png)
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
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Overview
Description
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[221]heptane-1-carboxamide is a complex organic compound with the molecular formula C15H25NO2 This compound is part of the bicyclic amide family and is known for its unique structural features, which include a bicyclo[221]heptane core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide typically involves a multi-step process. One common method starts with the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles to form the bicyclic core
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biochemical pathways. For example, its inhibition in T-lymphocytes prevents the formation of active transcription factors such as NF-AT and NF-IL2A, which are essential for interleukin-2 (IL2) gene expression .
Comparison with Similar Compounds
Similar Compounds
- N-ethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide
- methyl N,N,N-trimethyl-4-[(4,7,7-trimethyl-3-oxobicyclo[2.2.1]hept-2-ylidene)methyl]anilinium sulphate
Uniqueness
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide is unique due to its specific diethylamino group and bicyclic structure, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes.
Biological Activity
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide, also known by its CAS number 111240-75-6, is a compound that has garnered interest due to its unique structural features and potential biological activities. This article explores its biological activity, synthesizing findings from diverse research studies.
Chemical Structure and Properties
The compound belongs to a class of bicyclic compounds characterized by a specific arrangement of carbon atoms and functional groups. Its molecular formula is C16H31ClN2O with a molecular weight of approximately 302.883 g/mol. The structure is defined by the presence of a bicyclo[2.2.1]heptane core, which contributes to its pharmacological properties.
Property | Value |
---|---|
CAS Number | 111240-75-6 |
Molecular Formula | C16H31ClN2O |
Molecular Weight | 302.883 g/mol |
Boiling Point | 352.4ºC at 760 mmHg |
Flash Point | 166.9ºC |
Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound's structural features may confer antioxidant capabilities similar to those observed in related compounds that have been assessed for their ability to scavenge free radicals . The evaluation of antioxidant activity in related compounds indicates a moderate effect compared to standard antioxidants like butylated hydroxyanisole (BHA).
The biological activity of this compound may be attributed to its interaction with various cellular targets:
- Enzyme Inhibition : Compounds with similar bicyclic structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Molecular Docking Studies : Computational studies suggest that the compound may bind effectively to target proteins involved in cell signaling pathways related to proliferation and apoptosis.
Study on Structural Analogues
A study published in ACS Omega explored the synthesis and biological profile of metal complexes derived from bicyclic structures . These complexes exhibited significant cytotoxicity against various cancer cell lines and highlighted the importance of structural modifications in enhancing biological activity.
Clinical Implications
While there are no direct clinical trials focused on this compound specifically, the implications drawn from related compounds suggest potential applications in drug development for cancer therapies.
Properties
Molecular Formula |
C15H25NO2 |
---|---|
Molecular Weight |
251.36 g/mol |
IUPAC Name |
N,N-diethyl-4,7,7-trimethyl-3-oxobicyclo[2.2.1]heptane-1-carboxamide |
InChI |
InChI=1S/C15H25NO2/c1-6-16(7-2)12(18)15-9-8-14(5,11(17)10-15)13(15,3)4/h6-10H2,1-5H3 |
InChI Key |
RGHBFVGMLYTJQD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C12CCC(C1(C)C)(C(=O)C2)C |
Origin of Product |
United States |
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